molecular formula C10H16N4S B2959752 N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine CAS No. 2034379-39-8

N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine

Cat. No. B2959752
CAS RN: 2034379-39-8
M. Wt: 224.33
InChI Key: WIEWOQLJKKMQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine” is a chemical compound with the molecular formula C10H16N4S and a molecular weight of 224.33. It has been mentioned in the context of ruthenium nitrosyl complexes, where it is referred to as dmdptz .

Scientific Research Applications

  • Antimicrobial and Antitubercular Activities : A study by Chandrashekaraiah et al. (2014) synthesized analogues of pyrimidine-azitidinone, which exhibited antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against mycobacterium tuberculosis.

  • Application in Organic Synthesis : According to Wan et al. (2002), Dimethylformamide (DMF) is used as a source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation of aryl bromides. This method is particularly useful in small-scale reactions where the direct use of carbon monoxide gas is impractical.

  • Antifungal Effect : A study by Jafar et al. (2017) found that synthesized dimethylpyrimidin-derivatives exhibited significant antifungal activity, particularly against Aspergillus terreus and Aspergillus niger.

  • Anti-Inflammatory and Analgesic Activity : In research by Abu‐Hashem and Youssef (2011), novel pyrimidine derivatives were synthesized and found to have promising anti-inflammatory and analgesic activities.

  • Anticancer Drug Amplification : Strekowski et al. (1986) discussed the interaction of phleomycin amplifiers with DNA, which is crucial for understanding the molecular basis of anticancer drug amplification.

  • In Vitro and In Vivo Antitumor/Anticancer Activity : A study by Venkateshwarlu et al. (2014) demonstrated the synthesis of novel O-Mannich bases of dihydropyrimidinones with significant in vitro cytotoxic and antitumor activities.

  • Photophysical Properties and pH-Sensing Application : Research by Yan et al. (2017) highlighted the synthesis of pyrimidine-phthalimide derivatives, which exhibit solid-state fluorescence emission and potential for developing novel colorimetric pH sensors.

  • Synthesis and Pharmacological Screening : Kumar et al. (2017) investigated the synthesis and anti-inflammatory activity of 4, 6-substituted di-(phenyl) pyrimidin-2-amines, showing significant reduction in oedema volume.

Mechanism of Action

Target of Action

N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine, also known as DMAP, is a derivative of pyridine . It is widely used as a catalyst in chemical synthesis, including organic synthesis, pharmaceutical synthesis, pesticide synthesis, dye synthesis, and fragrance synthesis . The primary targets of DMAP are the reactants in these synthesis reactions.

Mode of Action

DMAP acts as a nucleophilic catalyst, enhancing the reactivity of many types of reactions such as acylation, alkylation, and etherification . It does this by interacting with its targets and facilitating the transfer of a functional group from one molecule to another. This results in the formation of new chemical bonds and the synthesis of new compounds.

Biochemical Pathways

The exact biochemical pathways affected by DMAP depend on the specific reaction it is catalyzing. In general, DMAP is involved in the transfer of functional groups in various biochemical pathways, leading to the synthesis of new compounds. The downstream effects of these reactions can vary widely, from the creation of new pharmaceuticals to the production of fragrances .

Result of Action

The molecular and cellular effects of DMAP’s action are primarily seen in the new compounds it helps to synthesize. These can range from pharmaceuticals with therapeutic effects at the cellular level, to dyes and fragrances with sensory effects at the macroscopic level .

Action Environment

The action, efficacy, and stability of DMAP can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other reactants or catalysts, and the specific conditions of the synthesis process . For example, DMAP’s catalytic activity can be enhanced under certain conditions, such as in the presence of a base or acid .

properties

IUPAC Name

N,N-dimethyl-2-thiomorpholin-4-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4S/c1-13(2)9-3-4-11-10(12-9)14-5-7-15-8-6-14/h3-4H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEWOQLJKKMQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.